molecular formula C8H9ClN2O3 B1361748 ethyl 5-chloro-4-formyl-1-methyl-1H-pyrazole-3-carboxylate CAS No. 946061-21-8

ethyl 5-chloro-4-formyl-1-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B1361748
CAS No.: 946061-21-8
M. Wt: 216.62 g/mol
InChI Key: QEPOBLYUNYIKSX-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-4-formyl-1-methyl-1H-pyrazole-3-carboxylate is a chemical compound with the molecular formula C8H9ClN2O3 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Ethyl 5-chloro-4-formyl-1-methyl-1H-pyrazole-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . Additionally, it interacts with proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the proliferation of cancer cells by inducing apoptosis and altering the expression of genes involved in cell cycle regulation . Furthermore, it affects cellular metabolism by modulating the activity of key metabolic enzymes.

Molecular Mechanism

The molecular mechanism of this compound involves several binding interactions with biomolecules. It binds to specific enzymes, inhibiting their activity and thereby modulating biochemical pathways. For instance, it can inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators . Additionally, it can activate or inhibit transcription factors, leading to changes in gene expression and subsequent cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under certain conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term studies have shown that prolonged exposure to the compound can result in adaptive cellular responses, such as changes in gene expression and enzyme activity . These temporal effects are crucial for understanding the compound’s long-term impact on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that modulate its metabolism and influence metabolic flux. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active or passive transport mechanisms . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. These transport and distribution mechanisms are crucial for understanding the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it can localize to the nucleus, where it can modulate gene expression by interacting with transcription factors. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-chloro-4-formyl-1-methyl-1H-pyrazole-3-carboxylate typically involves the reaction of 1-methyl-3-ethyl-4-chloro-5-pyrazolecarboxylate with formylating agents. One common method involves the use of formic acid and a suitable catalyst under controlled temperature conditions . The reaction proceeds through the formation of an intermediate, which is then converted to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-4-formyl-1-methyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Ethyl 5-chloro-4-carboxy-1-methyl-1H-pyrazole-3-carboxylate.

    Reduction: Ethyl 5-chloro-4-hydroxymethyl-1-methyl-1H-pyrazole-3-carboxylate.

    Substitution: Ethyl 5-amino-4-formyl-1-methyl-1H-pyrazole-3-carboxylate (when reacted with amines).

Scientific Research Applications

Ethyl 5-chloro-4-formyl-1-methyl-1H-pyrazole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex pyrazole derivatives.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its versatile reactivity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-chloro-4-hydroxymethyl-1-methyl-1H-pyrazole-3-carboxylate: Similar structure but with a hydroxymethyl group instead of a formyl group.

    Ethyl 5-chloro-4-carboxy-1-methyl-1H-pyrazole-3-carboxylate: Similar structure but with a carboxylic acid group instead of a formyl group.

Uniqueness

Ethyl 5-chloro-4-formyl-1-methyl-1H-pyrazole-3-carboxylate is unique due to the presence of both a formyl group and a chlorine atom, which confer distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of various bioactive compounds and industrial chemicals.

Properties

IUPAC Name

ethyl 5-chloro-4-formyl-1-methylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O3/c1-3-14-8(13)6-5(4-12)7(9)11(2)10-6/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEPOBLYUNYIKSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1C=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10650116
Record name Ethyl 5-chloro-4-formyl-1-methyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946061-21-8
Record name Ethyl 5-chloro-4-formyl-1-methyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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